molecular formula C19H40N2O8 B611221 t-Boc-N-amido-PEG6-Amine CAS No. 1091627-77-8

t-Boc-N-amido-PEG6-Amine

Cat. No.: B611221
CAS No.: 1091627-77-8
M. Wt: 424.54
InChI Key: HYSRAUNKYCBBFY-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG6-Amine: is a monodisperse polyethylene glycol (PEG) reagent. It contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Amine typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction conditions often include the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF) and catalysts to facilitate the reaction. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-amido-PEG6-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG6-Amine involves its ability to form stable amide bonds through its amino group. The PEG spacer increases the solubility of the compound in aqueous media, facilitating its interaction with various molecular targets. The Boc group provides protection during synthetic processes and can be removed under mild acidic conditions to expose the reactive amine .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSRAUNKYCBBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694781
Record name tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091627-77-8
Record name tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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